molecular formula C23H15FO5 B2446791 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate CAS No. 844824-88-0

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate

Cat. No.: B2446791
CAS No.: 844824-88-0
M. Wt: 390.366
InChI Key: KEIBWDSTUQMCOJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is a synthetic flavonoid derivative offered for early-stage research and screening purposes. This compound is part of the ActiMol Collection of screening compounds, designed for investigators in medicinal chemistry and drug discovery . Its molecular structure is based on a 4H-chromen-4-one (flavone) core, which is a privileged scaffold in natural products and known for diverse biological activities . The structure is functionalized with a 4-methoxyphenyl group at the 3-position and a 2-fluorobenzoate ester at the 7-position. The incorporation of fluorine can significantly influence a compound's lipophilicity, metabolic stability, and electronegativity, making it a valuable modification for exploring structure-activity relationships . Researchers are investigating this compound and its analogs as potential candidates in various therapeutic areas, including oncology. Flavonoid derivatives have been studied for their antiproliferative activities against a range of cancer cell lines . This product is intended for research use only and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and conduct their own thorough characterization and biological profiling to determine its suitability for specific applications.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FO5/c1-27-15-8-6-14(7-9-15)19-13-28-21-12-16(10-11-18(21)22(19)25)29-23(26)17-4-2-3-5-20(17)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIBWDSTUQMCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate typically involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with 2-fluorobenzoic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated under reflux to facilitate the condensation and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate serves as a versatile precursor for creating more complex organic molecules. Its unique structure allows chemists to explore various transformations, leading to new synthetic methodologies that can be applied across different chemical disciplines.

Biology and Medicine

The compound has shown promising results in biological research, particularly in anti-inflammatory and anticancer applications:

  • Anti-inflammatory Activity : Studies indicate that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Research has demonstrated its effectiveness against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). The mechanisms of action include:
    • Induction of apoptosis in cancer cells.
    • Inhibition of specific kinases involved in cell signaling pathways.

Case Study 1: Anticancer Activity

Objective : To evaluate the anticancer effects on MCF-7 breast cancer cells.

Methodology : MCF-7 cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.

Findings : The compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value indicating potent activity against cancer cells.

Case Study 2: Anti-inflammatory Effects

Objective : To assess the anti-inflammatory potential using LPS-stimulated RAW 264.7 macrophages.

Methodology : Cells were pre-treated with the compound before LPS stimulation, measuring levels of inflammatory cytokines.

Findings : The treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress and inflammation, thereby exerting its therapeutic effects. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both methoxy and fluorobenzoate groups. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is a synthetic compound belonging to the class of chromenone derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, summarizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of the methoxy and fluorine substituents enhances its lipophilicity and may influence its binding affinity to target proteins.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: The compound has been evaluated for its inhibitory effects on enzymes such as cholinesterases and cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Antioxidant Activity: The antioxidant properties are likely due to the chromenone structure, which can scavenge free radicals and reduce oxidative stress.
  • Cytotoxic Effects: Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further anticancer research.

Biological Assays and Findings

Numerous studies have assessed the biological activity of related chromenone derivatives, providing insights into the potential effects of this compound.

Study Biological Activity Assessed Findings
Study A Inhibition of cholinesterasesModerate inhibition observed (IC50 values: AChE = 19.2 μM, BChE = 13.2 μM)
Study B Antioxidant activitySignificant free radical scavenging activity noted
Study C Cytotoxicity against MCF-7 cellsInduced apoptosis with IC50 < 10 μM

Case Studies

  • Cholinesterase Inhibition:
    In vitro studies demonstrated that derivatives similar to this compound exhibit dual inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which is critical for neurodegenerative disease treatments .
  • Antioxidant Activity:
    Research indicates that chromenone derivatives possess significant antioxidant capabilities, effectively reducing oxidative stress markers in cellular models . This property is essential for potential applications in aging and neurodegenerative diseases.
  • Cytotoxicity Studies:
    The compound was evaluated for its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). Results showed that it could induce cell death at lower concentrations compared to standard chemotherapeutics .

Q & A

Q. Table 1: Representative Spectroscopic Data

TechniqueKey Signals/ValuesSource
HR-MS (ESI)[M + H]+^+: Calcd. 499.1729; Found: 499.1725
IRPeaks at 1625 cm1^{-1} (C=O), 1513 cm1^{-1} (C-O-C), 1253 cm1^{-1} (C-F)
1H^1H-NMRδ 7.85 (s, 1H, chromen H-5), δ 3.85 (s, 3H, OCH3_3)

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Methodology:

  • Data Collection: Single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Structure Solution: Use of direct methods (e.g., SHELXT) or intrinsic phasing (SHELXD) for initial model generation .
  • Refinement: SHELXL for anisotropic displacement parameters, hydrogen bonding, and disorder modeling. Key features include TLS parameterization for macromolecules and twin refinement for challenging datasets .
  • Validation: Mercury CSD 2.0 for void analysis, packing similarity, and intermolecular interaction visualization .

Advanced: How do researchers design structure-activity relationship (SAR) studies for fluorinated chromen-4-one derivatives?

Methodology:

  • Variable Substituents: Systematic modification of the 2-fluorobenzoate group (e.g., replacing fluorine with other halogens or electron-withdrawing groups) and the methoxyphenyl moiety.
  • Biological Assays: Antiproliferative activity screening against cancer cell lines (e.g., PC-3, MGC-803) using MTT assays. Dose-response curves (IC50_{50}) and selectivity indices are calculated .
  • Key Findings: For example, tert-butyl piperazine derivatives enhance activity (IC50_{50} = 1.97 µM for PC-3 cells), attributed to improved solubility and target binding .

Q. Table 2: SAR Data for Analogues

SubstituentIC50_{50} (PC-3 cells)Mechanism NotesSource
tert-Butyl piperazine1.97 µMG1 cell cycle arrest, MAPK pathway
Acetylated derivative>10 µMReduced solubility

Advanced: How are contradictions in biological activity data resolved across studies?

Methodology:

  • Assay Variability: Control for cell passage number, serum concentration, and incubation time. For example, PC-3 cells may show differential sensitivity under hypoxia vs. normoxia .
  • Solubility Checks: Use DLS or NMR to confirm compound stability in DMSO/PBS. Precipitates may lead to false-negative results .
  • Pathway Cross-Talk: Validate mechanisms via Western blotting (e.g., MAPK, Wnt pathways) and siRNA knockdown to isolate target effects .

Advanced: What experimental strategies are used to investigate cell cycle arrest induced by this compound?

Methodology:

  • Flow Cytometry: PI/RNase staining to quantify cell cycle phases (G1, S, G2/M). Example: 8i induces G1 arrest in PC-3 cells at 2 µM .
  • Cyclin/CDK Profiling: Western blot analysis of cyclin D1, CDK4/6, and p21/p27 to identify checkpoint regulators .
  • Live-Cell Imaging: Time-lapse microscopy to monitor morphological changes during arrest .

Advanced: How are computational tools integrated with crystallographic data to study intermolecular interactions?

Methodology:

  • Mercury CSD: Analyze hydrogen bonds (e.g., C=O···H-O) and π-π stacking distances. Compare packing motifs with similar chromen-4-one derivatives .
  • SHELXL Constraints: Apply restraints to disordered solvent molecules or flexible side chains during refinement .
  • ConQuest Searches: Mine the Cambridge Structural Database (CSD) for isostructural compounds to predict stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.